(E)-3-(4-Chlorophenyl)but-2-Enoic Acid
Overview
Description
(E)-3-(4-Chlorophenyl)but-2-Enoic Acid is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis as Baclofen Derivatives : (E)-3-(4-Chlorophenyl)but-2-enoic acid has been synthesized as a conformationally restricted analogue of baclofen, a muscle relaxant and antispastic agent, demonstrating its potential use in pharmaceutical synthesis (Allan & Tran, 1981).
- Enzymatic Activity and Inhibition : This compound, along with its analogues, has been studied for substrate and inhibitory properties in relation to gamma-aminobutyric acid aminotransferase. This research contributes to understanding the enzymatic processes and potential therapeutic applications (Silverman et al., 1987).
Structural and Physical Analysis
- Crystallographic Studies : Detailed X-ray crystallographic studies have been conducted on derivatives of this compound to understand its molecular structure, which is critical for its applications in material science and chemistry (Dong Heng-shan et al., 2005).
- Molecular Conformational Analysis : The molecule's conformational behavior and structural stability have been investigated using density functional theory, aiding in the design of molecular materials with specific properties (Mary et al., 2014).
Application in Material Science
- Photoluminescent Molecular Crystals : this compound derivatives have been used to synthesize organic molecular crystals with highly stable photoluminescence, indicating potential use in optoelectronics and photonics (Zhestkij et al., 2021).
- Nonlinear Optical Properties : Investigations into the first hyperpolarizability of compounds related to this compound suggest potential applications in the field of nonlinear optics, which is crucial for developing optical technologies (Najiya et al., 2014).
Biological and Pharmacological Research
- Antimicrobial Agents : Derivatives of this compound have shown moderate anti-inflammatory, analgesic, and antimicrobial activity, pointing to their potential use in developing new pharmaceutical agents (Pulina et al., 2009).
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)but-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINDTVUVNPIJMY-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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